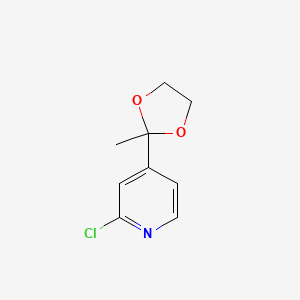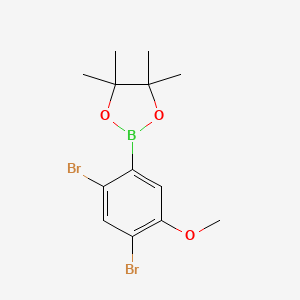
2-t-Butoxy-4-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-t-Butoxy-4-fluorobenzaldehyde is a chemical compound with the CAS number 1378819-64-7 . It has a molecular weight of 196.22 . It is typically stored at temperatures between 2-8°C . The compound is in liquid form at room temperature .
Synthesis Analysis
The synthesis of fluorobenzaldehydes, which includes this compound, can be achieved through a halogen-exchange reaction with 4-chlorobenzaldehyde . This process involves the use of a metal fluoride in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H13FO2/c1-2-3-6-14-11-7-10 (12)5-4-9 (11)8-13/h4-5,7-8H,2-3,6H2,1H3 . This indicates that the compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . Chemical Reactions Analysis
Fluorobenzaldehydes, including this compound, can be used as synthetic intermediates because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
2-t-Butoxy-4-fluorobenzaldehyde is used in a wide range of scientific research applications, including drug development, synthesis, and analysis. It is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and anticancer drugs. This compound is also used in the synthesis of other compounds, such as dyes and fragrances. In addition, this compound is used in the analysis of various compounds, including proteins, lipids, and nucleic acids.
Mechanism of Action
Target of Action
It’s known that benzaldehyde derivatives often interact with proteins or enzymes in the body, altering their function .
Mode of Action
Benzaldehyde derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
It’s known that benzaldehyde derivatives can participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
The reactions it undergoes could potentially alter the function of target molecules, leading to changes at the cellular level .
Advantages and Limitations for Lab Experiments
2-t-Butoxy-4-fluorobenzaldehyde has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a wide range of experiments. However, this compound is also toxic, and care must be taken when handling and storing it. In addition, this compound can react with other compounds, and this can affect the results of experiments.
Future Directions
2-t-Butoxy-4-fluorobenzaldehyde has many potential future applications, including the development of new drugs, the synthesis of new compounds, and the analysis of biological molecules. In addition, this compound could be used to study the effects of certain compounds on physiological processes. Finally, this compound could be used to develop new methods for synthesizing and analyzing compounds.
Synthesis Methods
2-t-Butoxy-4-fluorobenzaldehyde can be synthesized through a number of methods, including the oxidation of 4-fluorobenzyl alcohol and the reaction of 2-bromo-4-fluorobenzaldehyde with t-butyl alcohol. The oxidation of 4-fluorobenzyl alcohol is the most commonly used method, and involves the reaction of 4-fluorobenzyl alcohol with an oxidizing agent, such as potassium permanganate, in an acidic environment. The reaction of 2-bromo-4-fluorobenzaldehyde with t-butyl alcohol involves the reaction of 2-bromo-4-fluorobenzaldehyde with t-butyl alcohol in the presence of a base, such as sodium hydroxide.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it’s harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-fluoro-2-[(2-methylpropan-2-yl)oxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)14-10-6-9(12)5-4-8(10)7-13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNSSTYSPJTNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














